![molecular formula C24H22N2 B2961764 4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-N,N-dimethylaniline CAS No. 250719-22-3](/img/structure/B2961764.png)
4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-N,N-dimethylaniline” is a chemical compound that has been synthesized by the three-component condensation of esters derived from vanillin and O-ethyl vanillin with 2-naphtylamine and cyclopentanone in the presence of HCl as a catalyst .
Synthesis Analysis
The synthesis of this compound involves a three-component condensation of esters derived from vanillin and O-ethyl vanillin with 2-naphtylamine and cyclopentanone . This process is facilitated by the presence of HCl as a catalyst .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a cyclopenta[c]quinolin-4-yl group attached to a dimethylaniline group . This structure can be modified with a number of substituents that have a great influence on the physical, photophysical and biological properties .Wissenschaftliche Forschungsanwendungen
Fluorescent Properties and Antioxidant Activity
A study by Politanskaya et al. (2015) detailed the synthesis of benzene-fluorinated 2,2-dimethyl-2,3-dihydro-1H-quinolin-4-ones, closely related compounds to 4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-N,N-dimethylaniline. These compounds were investigated for their photofluorescent properties and evaluated for cytotoxicity against various human and animal cell lines. The benzo-perfluorinated derivatives showed enhanced cytotoxic effects against tumor cells compared to normal cells. Additionally, these compounds exhibited antioxidant properties, indicating their potential in scientific research applications focused on cell imaging and therapy ((Politanskaya et al., 2015)).
Catalytic Applications in Olefin Polymerization
Enders et al. (2001) reported the development of stable chromium(III) complexes using cyclopentadienyl ligands functionalized by quinoline or N,N-dimethylaniline, which is structurally similar to the chemical . These complexes were treated with methylaluminoxane (MAO) to produce highly active, temperature-stable catalysts for ethylene polymerization. This application highlights the potential of such compounds in industrial catalysis, particularly in the production of polyethylene ((Enders et al., 2001)).
Synthesis of Anticancer and Radioprotective Agents
Ghorab et al. (2008) explored the utility of 4-(quinolin-l-yl) benzenesulfonamide derivatives in the synthesis of novel quinolines as potential anticancer and radioprotective agents. This research underscores the significance of quinoline derivatives in medical chemistry, particularly in the development of new therapies for cancer and protection against radiation-induced damage ((Ghorab et al., 2008)).
Development of Fluorescent Probes
Bodke et al. (2013) synthesized novel quinoline derivatives with fluorescent properties, demonstrating their potential as blue-green fluorescent probes. These compounds, including 2-(1-benzofuran-2-yl)-4-(1,3-benzoxazol-2-yl/1,3-benzothiazol-2-yl) quinolines, emitted green light with high quantum yield in various solvents, indicating their applicability in fluorescence-based imaging and sensing technologies ((Bodke et al., 2013)).
Reactions with Vanillin and O-Ethyl Vanillin Esters
Kozlov and Dikusar (2019) conducted a study on the three-component condensation of esters derived from vanillin and O-ethyl vanillin with 2-naphthylamine and cyclopentanone, producing 4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-2-alkoxyphenyl esters of carboxylic acids. This work highlights the compound's versatility in organic synthesis, particularly in the creation of complex esters that could have applications in materials science and pharmaceutical development ((Kozlov & Dikusar, 2019)).
Eigenschaften
IUPAC Name |
4-(11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,11,13(17)-heptaen-12-yl)-N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2/c1-26(2)18-13-10-17(11-14-18)24-21-9-5-8-20(21)23-19-7-4-3-6-16(19)12-15-22(23)25-24/h3-4,6-7,10-15H,5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPKUNOSOCCLQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=C(C4=C2CCC4)C5=CC=CC=C5C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-N,N-dimethylaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxamido)benzoic acid](/img/structure/B2961681.png)
![8-[(4-Chlorophenyl)methylsulfanyl]-7-dodecyl-3-methylpurine-2,6-dione](/img/no-structure.png)
![N-{2-[(4-fluorophenyl)sulfanyl]ethyl}-3,4,5-trimethoxybenzenecarboxamide](/img/structure/B2961683.png)

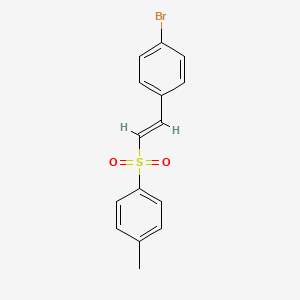
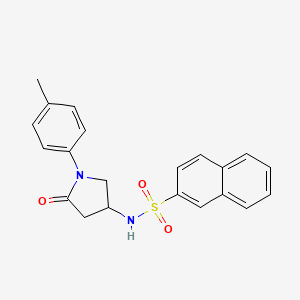
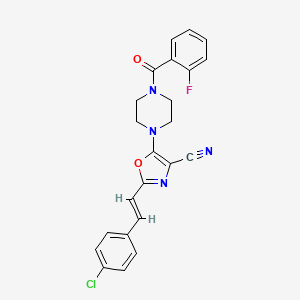
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2961693.png)
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(thiophen-3-yl)methanone](/img/structure/B2961694.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2961695.png)
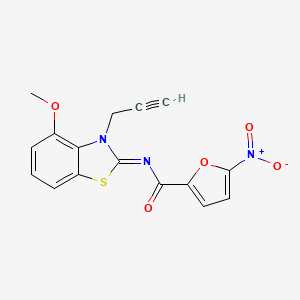
![2-({[4-(Benzyloxy)phenyl]amino}methyl)-6-ethoxyphenol](/img/structure/B2961702.png)
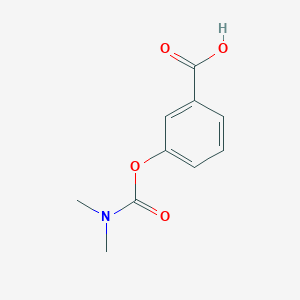
![6-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2961704.png)